molecular formula C9H13NO2S B573768 Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate CAS No. 175137-10-7

Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate

Cat. No.: B573768
CAS No.: 175137-10-7
M. Wt: 199.268
InChI Key: VEDIRDQIUOAYRP-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dimethylamino group and a methyl group attached to the thiophene ring, along with a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable precursor such as a halogenated thiophene derivative reacts with dimethylamine.

    Esterification: The carboxylate ester functional group is introduced through esterification reactions, typically involving the reaction of a carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated thiophene derivatives, dimethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through various pathways. The presence of the dimethylamino group and the thiophene ring can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)-2-methylthiophene-2-carboxylate
  • Methyl 3-(dimethylamino)-5-methylthiophene-2-carboxylate
  • Methyl 3-(dimethylamino)-4-ethylthiophene-2-carboxylate

Uniqueness

Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate is unique due to the specific positioning of the dimethylamino and methyl groups on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-6-5-13-8(9(11)12-4)7(6)10(2)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDIRDQIUOAYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656472
Record name Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-10-7
Record name Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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